N-[4-(acetylamino)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxathiine ring, which is a sulfur-containing heterocycle, and an acetylamino group attached to a phenyl ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxathiine ring, followed by the introduction of the acetylamino and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the oxathiine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[4-(acetylamino)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the oxathiine ring may participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azithromycin Related Compound H: This compound shares structural similarities with N-[4-(acetylamino)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide, particularly in the presence of an acetylamino group and a phenyl ring.
N-(4-{[4-(Acetylamino)-3-methylphenyl]sulfonyl}phenyl)acetamide: Another compound with an acetylamino group and phenyl rings, used in similar research applications.
Uniqueness
This compound is unique due to its oxathiine ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other compounds with similar functional groups but lacking the sulfur-containing heterocycle.
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H18N2O3S/c1-13(22)20-15-7-9-16(10-8-15)21-19(23)17-18(25-12-11-24-17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
PMHBAQRLNRFQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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